乙酰香柏醇

描述

科学研究应用

乙酸雪松酯在科学研究中具有广泛的应用,包括:

作用机制

乙酸雪松酯通过各种分子靶点和途径发挥其作用:

生化分析

Biochemical Properties

Cedranyl acetate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. One notable interaction is its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate metabolism . By inhibiting α-glucosidase, cedranyl acetate can modulate glucose levels in the body, which has implications for managing conditions like diabetes. Additionally, cedranyl acetate has been shown to interact with cell signaling proteins, contributing to its antifungal and immunotoxicity properties .

Cellular Effects

Cedranyl acetate influences various cellular processes and functions. Studies have shown that it can ameliorate adiposity and improve glucose homeostasis in high-fat diet-fed mice . This compound reduces weight gain, decreases visceral fat, and prevents adipocyte hypertrophy. Furthermore, cedranyl acetate improves hepatic lipid accumulation, glucose intolerance, insulin resistance, and gluconeogenesis. These effects are mediated through the regulation of metabolism-related gene expression in the liver and adipose tissues .

Molecular Mechanism

At the molecular level, cedranyl acetate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory action on α-glucosidase involves binding to the enzyme’s active site, preventing substrate access and subsequent carbohydrate breakdown . Additionally, cedranyl acetate influences gene expression by modulating transcription factors and signaling pathways involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cedranyl acetate can vary over time. The compound is relatively stable, but its activity may degrade under certain conditions. Long-term studies have shown that cedranyl acetate maintains its biochemical properties and cellular effects over extended periods, although its efficacy may diminish with prolonged exposure . In vitro and in vivo studies indicate that cedranyl acetate’s impact on cellular function remains consistent, with no significant long-term adverse effects observed .

Dosage Effects in Animal Models

The effects of cedranyl acetate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on metabolic parameters, such as reducing adiposity and improving glucose homeostasis . At higher doses, cedranyl acetate may exhibit toxic or adverse effects, including potential immunotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without inducing toxicity.

Metabolic Pathways

Cedranyl acetate is involved in several metabolic pathways, primarily related to lipid and carbohydrate metabolism. It interacts with enzymes such as α-glucosidase, influencing glucose metabolism . Additionally, cedranyl acetate affects lipid metabolism by modulating the expression of genes involved in fatty acid synthesis and oxidation . These interactions contribute to its overall impact on metabolic flux and metabolite levels in the body.

Transport and Distribution

Within cells and tissues, cedranyl acetate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, cedranyl acetate can accumulate in specific compartments, influencing its localization and activity. The compound’s distribution is influenced by its solubility and affinity for different cellular components .

Subcellular Localization

Cedranyl acetate’s subcellular localization plays a crucial role in its activity and function. The compound is often found in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . Its localization is directed by targeting signals and post-translational modifications that guide it to specific organelles. This subcellular distribution allows cedranyl acetate to effectively interact with its target biomolecules and exert its biochemical effects .

准备方法

合成路线和反应条件: 乙酸雪松酯可以通过雪松醇(雪松木油的主要成分)与乙酸酐或乙酸在硫酸等催化剂的存在下酯化反应来合成 . 该反应通常涉及在回流条件下加热混合物以促进酯化过程。

工业生产方法: 在工业环境中,乙酸雪松酯通过用二氧化硒在乙酸酐中氧化雪松烯来生产 . 此方法确保了所需酯的高产率。然后通过减压蒸馏对产品进行纯化,以获得适合在各种应用中使用的具有高纯度的化合物。

化学反应分析

反应类型: 乙酸雪松酯会经历几种类型的化学反应,包括:

氧化: 乙酸雪松酯可以被氧化以形成各种氧化产物,具体取决于所用条件和试剂。

常用试剂和条件:

氧化: 二氧化硒通常在乙酸酐的存在下用作氧化剂.

水解: 酸性或碱性条件有利于乙酸雪松酯的水解.

主要形成的产物:

氧化: 取决于具体条件的各种氧化产物。

水解: 雪松醇和乙酸.

相似化合物的比较

乙酸雪松酯可以与其他类似的化合物进行比较,例如:

Vertofix: 具有类似香气特征但化学结构不同的木质分子。

乙酸香根草酯: 另一种具有木质香气的酯,常用于香水。

维吉尼亚雪松木油: 包含雪松醇,它是乙酸雪松酯的前体,并具有类似的木质香气.

属性

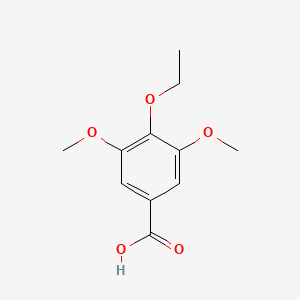

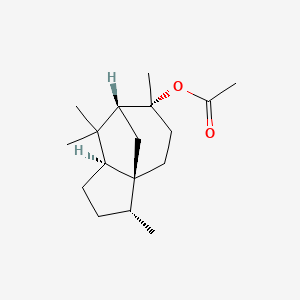

IUPAC Name |

(2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-11-6-7-13-15(3,4)14-10-17(11,13)9-8-16(14,5)19-12(2)18/h11,13-14H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKQRXZEXPXXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859105 | |

| Record name | Cedran-8-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cedryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

200.00 to 203.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Cedryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77-54-3, 61789-42-2 | |

| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, 6-acetate, (3R,3aS,6R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cedryl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cedryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40.00 to 42.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Cedryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cedryl acetate, and where is it found naturally?

A1: Cedryl acetate, also known as cedrol acetate or cedranyl acetate, is a naturally occurring sesquiterpene acetate. It contributes to the characteristic woody aroma of cedarwood oil and can be found in the wood of Cuninghamia konishii Hayata. []

Q2: How is cedryl acetate synthesized in the lab?

A2: Several methods have been explored for the synthesis of cedryl acetate. One common approach involves the acetylation of cedrol using acetic anhydride as the acetylating agent. [, , ] Various catalysts can be employed to facilitate this reaction, including phosphoric acid combined with acetic acid, [] heterogeneous catalyst H2SO4/SiO2, [, ] and zeolite H-FER. []

Q3: Are there any advantages to using a heterogeneous catalyst like H2SO4/SiO2 for cedryl acetate synthesis?

A3: Yes, utilizing a heterogeneous catalyst like H2SO4/SiO2 offers several advantages. This method has been successfully carried out under solvent-free conditions, which aligns with green chemistry principles by reducing solvent waste. [, ] Additionally, heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, further enhancing the sustainability of the process. []

Q4: Beyond its aroma, does cedryl acetate possess any other notable properties?

A4: Recent research suggests that cedryl acetate may have potential benefits in addressing metabolic health. A study on mice fed a high-fat diet found that dietary supplementation with cedryl acetate helped to reduce weight gain, decrease visceral fat, and improve glucose homeostasis. [] Further research is needed to understand the underlying mechanisms and potential applications in humans.

Q5: How was the impact of cedryl acetate on metabolism studied in the lab?

A5: Researchers investigated the effects of cedryl acetate supplementation on mice fed a high-fat diet. The study involved comparing metabolic parameters, such as weight gain, fat accumulation, glucose tolerance, and insulin resistance, between mice supplemented with cedryl acetate and those without. Additionally, gene expression analysis of liver and adipose tissues was performed to understand the molecular mechanisms involved. []

Q6: What were the findings of the study on cedryl acetate and metabolic health?

A6: The study demonstrated that dietary supplementation of cedryl acetate in mice fed a high-fat diet led to a significant reduction in weight gain and visceral fat accumulation compared to the control group. [] Moreover, cedryl acetate supplementation improved glucose tolerance, insulin sensitivity, and reduced hepatic gluconeogenesis, suggesting its potential role in ameliorating diet-induced metabolic dysfunction. []

Q7: Did the study uncover any insights into how cedryl acetate might exert its effects on metabolism?

A7: The study found that cedryl acetate supplementation influenced the expression of genes involved in lipid and glucose metabolism. In the liver, it downregulated genes associated with gluconeogenesis, such as Pepck, G6Pase, and Fbp1. [] In adipose tissues, cedryl acetate modulated the expression of genes involved in adipogenesis, lipogenesis, and thermogenesis, including PPARγ, C/EBPα, FABP4, FAS, Cytc, PGC-1α, PRDM16, Cidea, and COX4. []

Q8: Did the study find any evidence to suggest that cedryl acetate might be acting through modulation of the gut microbiota?

A8: Interestingly, the study found no significant differences in the gut microbiota composition between the cedryl acetate-supplemented group and the high-fat diet control group. [] This observation suggests that the observed metabolic benefits of cedryl acetate were likely not mediated through alterations in gut microbiota composition, at least at the phylum and family levels investigated in the study.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)